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An In-depth Technical Guide
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Executive Summary
JT001 (also known as VV116 or Mindeudesivir) is an orally bioavailable, deuterated

hydrobromide salt of a remdesivir analog.[1] Developed as a prodrug of the active metabolite

GS-441524, JT001 is designed to overcome the intravenous administration limitation of

remdesivir.[1][2] Deuteration, the strategic replacement of hydrogen with its heavier isotope

deuterium, enhances the metabolic stability of the molecule, leading to an improved

pharmacokinetic profile.[3] JT001 has demonstrated potent antiviral activity against a broad

spectrum of coronaviruses, including SARS-CoV-2 and its variants of concern, by inhibiting the

viral RNA-dependent RNA polymerase (RdRp).[4][5] Extensive preclinical and clinical studies

have established its favorable safety, tolerability, and efficacy profile, positioning it as a

significant potential oral therapeutic for COVID-19.[6][7]
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Feature Description

Compound Name JT001, VV116, Mindeudesivir

Chemical Class Nucleoside analog prodrug

Mechanism of Action
Inhibition of viral RNA-dependent RNA

polymerase (RdRp)

Key Structural Feature Deuterated analog of remdesivir

Route of Administration Oral

Primary Indication Treatment of mild-to-moderate COVID-19

Mechanism of Action
JT001 is a prodrug that, upon oral administration, is rapidly and extensively metabolized to its

active parent nucleoside, GS-441524.[2][6] The intracellular activation of GS-441524 follows a

well-established pathway for nucleoside analogs, involving sequential phosphorylation by host

cell kinases to form the active nucleoside triphosphate (NTP) analog, GS-443902.[8][9]

This active triphosphate form acts as a competitive inhibitor of the natural adenosine

triphosphate (ATP) substrate for the viral RNA-dependent RNA polymerase (RdRp).[4]

Incorporation of the GS-443902 into the nascent viral RNA chain results in delayed chain

termination, thereby halting viral replication.[10] The deuteration of JT001 is designed to slow

down metabolic degradation, increasing the systemic exposure to the active metabolite.[3]
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Fig. 1: Intracellular activation pathway of JT001.
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Preclinical Antiviral Activity
JT001 has demonstrated potent and broad-spectrum antiviral activity against a range of

coronaviruses in preclinical in vitro and in vivo studies.

In Vitro Antiviral Efficacy
The in vitro antiviral activity of JT001 and its parent nucleoside, GS-441524, has been

evaluated in various cell lines against multiple coronaviruses.

Virus Cell Line Compound EC50 (µM) CC50 (µM)
Selectivity
Index (SI)

SARS-CoV-2 Vero E6
GS-441524

(deuterated)
~0.5 >100 >200

HCoV-NL63 Caco-2 VV116 2.097 ± 0.026 >100 >47.7

HCoV-229E MRC-5 VV116 2.351 ± 0.072 >100 >42.5

HCoV-OC43 HCT-8 VV116 6.268 ± 0.123 >100 >15.9

FIPV CRFK VV116 0.665 ± 0.022 >100 >150.4

MHV
NCTC clone

929
VV116 1.498 ± 0.017 >100 >66.7

EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI: Selectivity Index

(CC50/EC50).

In Vivo Efficacy in Animal Models
In a mouse model of SARS-CoV-2 infection, oral administration of JT001 resulted in a

significant reduction in viral load and lung pathology.[7]
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Animal Model Treatment Group Dose Outcome

K18-hACE2 mice Vehicle Control -
High viral titers in lung

tissue

K18-hACE2 mice JT001 (VV116) Low dose
Significant reduction

in lung viral titers

K18-hACE2 mice JT001 (VV116) High dose

Viral titers reduced

below the limit of

detection and reduced

lung injury

Clinical Development
JT001 has undergone extensive clinical evaluation in Phase 1, 2, and 3 clinical trials,

demonstrating a favorable safety and efficacy profile in humans.

Pharmacokinetics
Phase 1 studies in healthy volunteers have characterized the pharmacokinetic profile of

JT001's active metabolite, 116-N1.[6]

Table 4.1: Pharmacokinetic Parameters of 116-N1 in Healthy Adults (Single Ascending Dose)

Dose (mg) Cmax (ng/mL) Tmax (hr)
AUC0-t
(ng·h/mL)

t1/2 (hr)

25 103 1.5 536 4.86

50 211 1.5 1140 5.59

100 439 2.0 2580 5.76

200 851 2.0 5450 6.13

400 1630 2.5 12000 6.95

800 2860 2.5 24500 6.74

1200 2980 3.0 27600 6.82
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Data presented as mean values. Cmax: Maximum plasma concentration; Tmax: Time to

maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve from

time 0 to the last measurable concentration; t1/2: Elimination half-life.

Phase 3 Clinical Trial Efficacy
A pivotal Phase 3, randomized, double-blind, placebo-controlled trial (NCT05582629)

evaluated the efficacy and safety of JT001 in adults with mild-to-moderate COVID-19.[11]

Another Phase 3 trial (NCT05242042) compared JT001 to nirmatrelvir-ritonavir (Paxlovid).[12]

Table 4.2: Key Efficacy Endpoints from Phase 3 Clinical Trials

Trial ID Comparison Primary Endpoint Result

NCT05582629 JT001 vs. Placebo
Time to sustained

clinical recovery

JT001 significantly

shortened the time to

sustained symptom

resolution compared

to placebo.

NCT05242042
JT001 vs.

Nirmatrelvir-Ritonavir

Time to sustained

clinical recovery

JT001 was non-

inferior to nirmatrelvir-

ritonavir in time to

clinical recovery.

Safety and Tolerability
Across all clinical trials, JT001 has been well-tolerated with a favorable safety profile.[6] The

incidence of adverse events was comparable to or lower than that observed in the placebo and

active comparator arms.[7]

Experimental Protocols
In Vitro Antiviral Activity Assay (Cytopathic Effect
Reduction Assay)

Cell Line: Vero E6 cells are seeded in 96-well plates and cultured overnight to form a

confluent monolayer.

Foundational & Exploratory (Antiviral)

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.benchchem.com/product/b12371749?utm_src=pdf-body
https://www.clinicaltrials.gov/study/NCT05582629
https://www.benchchem.com/product/b12371749?utm_src=pdf-body
https://www.clinicaltrials.gov/study/NCT05242042
https://www.benchchem.com/product/b12371749?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10328638/
https://www.biospace.com/vv116-versus-paxlovid-phase-iii-registrational-trial-for-early-treatment-of-mild-to-moderate-covid-19-in-high-risk-patients-reaches-primary-endpoint
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12371749?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Preparation: JT001 is serially diluted in cell culture medium to achieve a range of

concentrations.

Virus Infection: The cell culture medium is removed, and cells are infected with SARS-CoV-2

at a specific multiplicity of infection (MOI).

Treatment: Following a 1-hour viral adsorption period, the virus-containing medium is

removed, and the cells are washed and incubated with the medium containing the various

concentrations of JT001.

Incubation: Plates are incubated for 72 hours at 37°C in a 5% CO2 incubator.

Quantification of Cytopathic Effect (CPE): CPE is visually scored under a microscope.

Alternatively, cell viability can be quantified using a colorimetric assay such as the MTT or

neutral red uptake assay.

Data Analysis: The 50% effective concentration (EC50) is calculated by non-linear regression

analysis of the dose-response curves. The 50% cytotoxic concentration (CC50) is

determined in parallel in uninfected cells.
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In Vitro Antiviral Assay Workflow

Seed Vero E6 cells in 96-well plates

Infect cells with SARS-CoV-2 Prepare serial dilutions of JT001

Treat infected cells with JT001 dilutions

Incubate for 72 hours

Assess Cytopathic Effect (CPE)

Calculate EC50 and CC50
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Fig. 2: Workflow for in vitro antiviral activity assay.

Pharmacokinetic Analysis
Sample Collection: Blood samples are collected from study participants at predefined time

points following oral administration of JT001.

Plasma Separation: Plasma is separated from whole blood by centrifugation and stored at

-80°C until analysis.
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Sample Preparation: Plasma samples are subjected to protein precipitation with a suitable

organic solvent (e.g., acetonitrile) to extract the analyte of interest (116-N1).

LC-MS/MS Analysis: The extracted samples are analyzed using a validated liquid

chromatography-tandem mass spectrometry (LC-MS/MS) method.

Chromatography: A C18 reverse-phase column is typically used for chromatographic

separation.

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction

monitoring (MRM) mode is used for sensitive and selective detection of 116-N1 and its

internal standard.

Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) are calculated from

the plasma concentration-time data using non-compartmental analysis with software such as

WinNonlin.
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Pharmacokinetic Analysis Workflow

Blood Sample Collection

Plasma Separation
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Fig. 3: Workflow for pharmacokinetic analysis.

Conclusion
JT001 (VV116) represents a significant advancement in the development of oral antiviral

therapeutics for COVID-19. Its deuterated remdesivir analog structure confers favorable

pharmacokinetic properties, allowing for effective oral administration. The robust preclinical and

clinical data demonstrate its potent antiviral activity, favorable safety profile, and clinical efficacy

in patients with mild-to-moderate COVID-19. As an orally available inhibitor of the highly

conserved viral RdRp, JT001 holds promise as a valuable tool in the ongoing management of

SARS-CoV-2 infections.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Deuremidevir - Wikipedia [en.wikipedia.org]

2. Synthesis and anti-SARS-CoV-2 activity of deuterated GS-441524 analogs - PMC
[pmc.ncbi.nlm.nih.gov]

3. Deuterated Drugs and Biomarkers in the COVID-19 Pandemic - PMC
[pmc.ncbi.nlm.nih.gov]

4. mindeudesivir | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY
[guidetopharmacology.org]

5. researchgate.net [researchgate.net]

6. The safety and efficacy of oral antiviral drug VV116 for treatment of COVID-19: A
systematic review - PMC [pmc.ncbi.nlm.nih.gov]

7. VV116 Versus PAXLOVID Phase III Registrational Trial for Early Treatment of Mild to
Moderate COVID-19 in High Risk Patients Reaches Primary Endpoint - BioSpace
[biospace.com]

8. Pharmacokinetics and Metabolism of Broad-Spectrum Antivirals Remdesivir and
Obeldesivir with a Consideration to Metabolite GS-441524: Same, Similar, or Different? -
PubMed [pubmed.ncbi.nlm.nih.gov]

9. mdpi.com [mdpi.com]

10. Frontiers | Pharmacokinetic simulations for remdesivir and its metabolites in healthy
subjects and patients with renal impairment [frontiersin.org]

11. ClinicalTrials.gov [clinicaltrials.gov]

12. ClinicalTrials.gov [clinicaltrials.gov]

To cite this document: BenchChem. [JT001: A Deuterated Remdesivir Analog for Oral
Antiviral Therapy]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12371749#jt001-as-a-deuterated-remdesivir-analog]

Disclaimer & Data Validity:

Foundational & Exploratory (Antiviral)

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.benchchem.com/product/b12371749?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/Deuremidevir
https://pmc.ncbi.nlm.nih.gov/articles/PMC9270844/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9270844/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9685803/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9685803/
https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?tab=refs&ligandId=11993
https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?tab=refs&ligandId=11993
https://www.researchgate.net/publication/375883550_Remdesivir_Derivative_VV116_Is_a_Potential_Broad-Spectrum_Inhibitor_of_Both_Human_and_Animal_Coronaviruses
https://pmc.ncbi.nlm.nih.gov/articles/PMC10328638/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10328638/
https://www.biospace.com/vv116-versus-paxlovid-phase-iii-registrational-trial-for-early-treatment-of-mild-to-moderate-covid-19-in-high-risk-patients-reaches-primary-endpoint
https://www.biospace.com/vv116-versus-paxlovid-phase-iii-registrational-trial-for-early-treatment-of-mild-to-moderate-covid-19-in-high-risk-patients-reaches-primary-endpoint
https://www.biospace.com/vv116-versus-paxlovid-phase-iii-registrational-trial-for-early-treatment-of-mild-to-moderate-covid-19-in-high-risk-patients-reaches-primary-endpoint
https://pubmed.ncbi.nlm.nih.gov/40573427/
https://pubmed.ncbi.nlm.nih.gov/40573427/
https://pubmed.ncbi.nlm.nih.gov/40573427/
https://www.mdpi.com/1999-4915/17/6/836
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2025.1488961/full
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2025.1488961/full
https://www.clinicaltrials.gov/study/NCT05582629
https://www.clinicaltrials.gov/study/NCT05242042
https://www.benchchem.com/product/b12371749#jt001-as-a-deuterated-remdesivir-analog
https://www.benchchem.com/product/b12371749#jt001-as-a-deuterated-remdesivir-analog
https://www.benchchem.com/product/b12371749#jt001-as-a-deuterated-remdesivir-analog
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12371749?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory (Antiviral)

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12371749?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12371749?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

